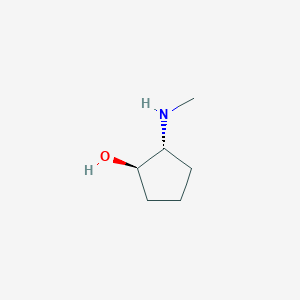

(1R,2R)-2-(Methylamino)cyclopentanol

CAS No.: 81795-51-9

Cat. No.: VC8296968

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81795-51-9 |

|---|---|

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | (1R,2R)-2-(methylamino)cyclopentan-1-ol |

| Standard InChI | InChI=1S/C6H13NO/c1-7-5-3-2-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 |

| Standard InChI Key | YAEYCYRQJINORB-PHDIDXHHSA-N |

| Isomeric SMILES | CN[C@@H]1CCC[C@H]1O |

| SMILES | CNC1CCCC1O |

| Canonical SMILES | CNC1CCCC1O |

Introduction

(1R,2R)-2-(Methylamino)cyclopentanol is a chiral organic compound with the molecular formula C6H13NO. It features a cyclopentanol core substituted with a methylamino group, which contributes to its unique chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential as a chiral building block for more complex molecules.

Synthesis Methods

The synthesis of (1R,2R)-2-(Methylamino)cyclopentanol typically involves several key steps, including the formation of the cyclopentanol core and the introduction of the methylamino group. While specific synthesis methods are not detailed in the available literature, general approaches in organic chemistry often involve asymmetric synthesis techniques to achieve the desired stereochemistry.

Biological and Chemical Applications

This compound is primarily used as a building block in organic synthesis due to its chiral nature, which can influence the stereochemistry of products in subsequent reactions. In medicinal chemistry, chiral compounds like (1R,2R)-2-(Methylamino)cyclopentanol are valuable for developing drugs with specific biological activities, as the stereochemistry can significantly affect how a drug interacts with biological targets.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (1R,2R)-2-(Methylamino)cyclopentanol | C6H13NO | Cyclopentanol with methylamino substitution |

| (1R,2R)-2-((2-Methylbenzyl)amino)cyclopentan-1-ol | C13H19NO | Cyclopentanol with 2-methylbenzylamino substitution |

| (1R,2R)-2-((5-Chloro-2-methylphenyl)amino)cyclopentan-1-ol | C12H16ClNO | Cyclopentanol with 5-chloro-2-methylphenylamino substitution |

Each of these compounds has unique properties based on their substituents, which can influence their biological activities and applications in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume